molecular formula C26H29N3O2S2 B5030171 N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea

N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea

Cat. No. B5030171
M. Wt: 479.7 g/mol
InChI Key: LADRRNCHOUGBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is not fully understood; however, it has been proposed that N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea may act by inhibiting various enzymes such as tyrosine kinases and protein kinase C. N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, reduction of inflammation, and improvement of insulin sensitivity. N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has several advantages for laboratory experiments, including its ease of synthesis and purification, and its potential applications in various fields. However, N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its potential applications in other scientific fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea and its potential side effects.
Conclusion
In conclusion, N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential applications of N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea and its limitations.

Synthesis Methods

N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-butylaniline with 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl isothiocyanate in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.

Scientific Research Applications

N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-butylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been found to exhibit potential anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S2/c1-2-3-7-20-11-13-22(14-12-20)27-26(32)28-23-15-17-24(18-16-23)33(30,31)29-19-6-9-21-8-4-5-10-25(21)29/h4-5,8,10-18H,2-3,6-7,9,19H2,1H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADRRNCHOUGBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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